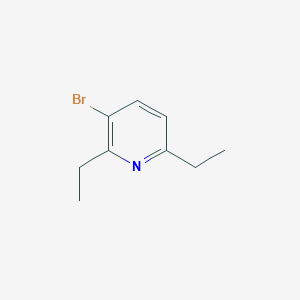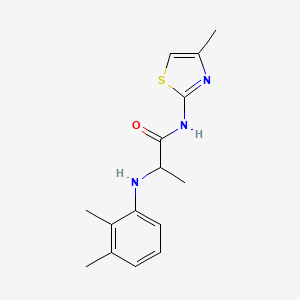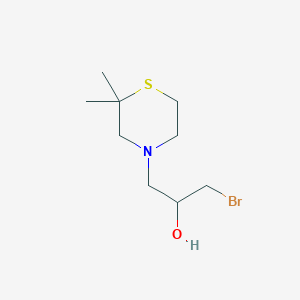
1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol is an organic compound featuring a bromine atom, a thiomorpholine ring, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol typically involves the following steps:
Formation of the Thiomorpholine Ring: This can be achieved by reacting 2,2-dimethyl-1,3-propanediol with sulfur dichloride to form the thiomorpholine ring.
Bromination: The thiomorpholine derivative is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Hydroxylation: Finally, the brominated product is treated with a hydroxylating agent to introduce the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: PCC in dichloromethane (DCM) or KMnO₄ in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or catalytic hydrogenation.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Oxidation: Corresponding ketones or aldehydes.
Reduction: Dehalogenated or dehydroxylated compounds.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, altering their activity and leading to desired biological effects.
Chemical Reactivity: The bromine atom and hydroxyl group provide reactive sites for various chemical transformations, enabling its use as a versatile intermediate.
Comparación Con Compuestos Similares
1-Bromo-3-(2,2-dimethylmorpholin-4-yl)propan-2-ol: Similar structure but with an oxygen atom instead of sulfur.
1-Bromo-3-(2,2-dimethylpiperidin-4-yl)propan-2-ol: Similar structure but with a piperidine ring.
Uniqueness: 1-Bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its oxygen or nitrogen analogs
Propiedades
Fórmula molecular |
C9H18BrNOS |
|---|---|
Peso molecular |
268.22 g/mol |
Nombre IUPAC |
1-bromo-3-(2,2-dimethylthiomorpholin-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H18BrNOS/c1-9(2)7-11(3-4-13-9)6-8(12)5-10/h8,12H,3-7H2,1-2H3 |
Clave InChI |
WLHMXYZRRWLOGO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCS1)CC(CBr)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



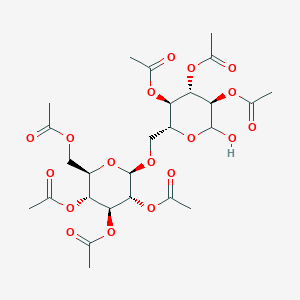

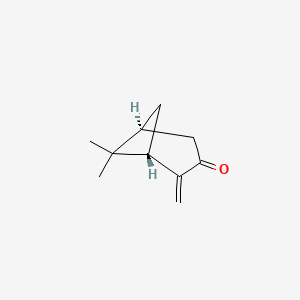
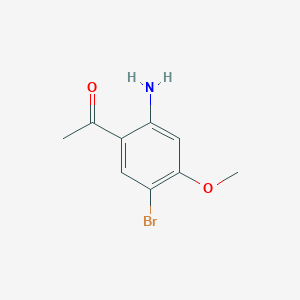
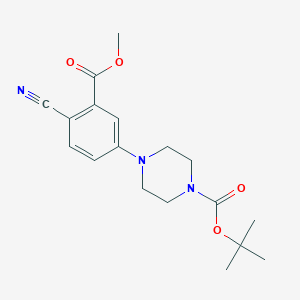

![1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12846941.png)
![tert-Butyl (1R,4S,5R,6R)-4-acetamido-5-acetoxy-6,8-dihydroxy-7-phenyl-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B12846950.png)

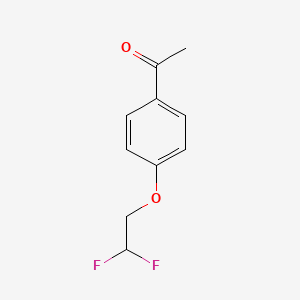
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12846963.png)
